![molecular formula C9H9NS B1265897 2,6-Dimethylbenzothiazole CAS No. 2941-71-1](/img/structure/B1265897.png)
2,6-Dimethylbenzothiazole
Overview
Description
2,6-Dimethylbenzothiazole is a chemical compound with the molecular formula C9H9NS . It is used in various fields due to its pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazoles, including 2,6-Dimethylbenzothiazole, can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , and a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylbenzothiazole consists of a benzene ring fused to a thiazole ring . The average mass is 163.240 Da and the monoisotopic mass is 163.045563 Da .Chemical Reactions Analysis
In the synthesis of benzothiazoles, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
2,6-Dimethylbenzothiazole has a density of 1.2±0.1 g/cm3, a boiling point of 259.4±9.0 °C at 760 mmHg, and a flash point of 112.7±7.6 °C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 41 Å2, and a molar volume of 138.8±3.0 cm3 .Scientific Research Applications
Biochemistry and Medicinal Chemistry
Benzothiazoles, including 2,6-Dimethylbenzothiazole, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are widely used in drug design due to their high biological and pharmacological activity .
Anti-Cancer Activity
Benzothiazoles have shown significant anti-cancer activity . They have been used in the development of potential anti-cancer drugs .
Anti-Bacterial Activity
Benzothiazoles also exhibit anti-bacterial properties . They have been used in the development of new anti-bacterial agents .
Anti-Tuberculosis Activity
Research has shown that benzothiazoles can be effective against tuberculosis . They have been used in the development of anti-tuberculosis drugs .
Anti-Diabetic Activity
Benzothiazoles have shown potential in the treatment of diabetes . They have been used in the development of anti-diabetic drugs .
Anti-Inflammatory Agents
Benzothiazoles have been used as anti-inflammatory agents . They have shown potential in the treatment of various inflammatory conditions .
Enzyme Inhibitors
Benzothiazoles have been used as enzyme inhibitors . They have shown potential in inhibiting the activity of various enzymes .
Fluorescence Materials and Electroluminescent Devices
Benzothiazoles have been used in the development of fluorescence materials and electroluminescent devices . They have shown potential in the field of material science .
Mechanism of Action
Target of Action
Benzothiazoles, a class of compounds to which 2,6-dimethylbenzothiazole belongs, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzothiazoles are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Benzothiazoles have been found to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzothiazoles have been found to exhibit a wide range of biological activities, suggesting they induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazoles .
Safety and Hazards
When handling 2,6-Dimethylbenzothiazole, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . Use a ventilation, local exhaust if vapour or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .
properties
IUPAC Name |
2,6-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKCSLMWKCKDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062724 | |
Record name | Benzothiazole, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzothiazole | |
CAS RN |
2941-71-1 | |
Record name | 2,6-Dimethylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Dimethylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93784 | |
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Record name | Benzothiazole, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazole, 2,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6T7PN5F1Z | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,6-Dimethylbenzothiazole be incorporated into larger molecular structures through multi-component reactions?
A1: Yes, research indicates that 2,6-Dimethylbenzothiazole can participate in three-component reactions to form more complex molecules. [] For example, reacting 2,6-Dimethylbenzothiazole with benzyl bromide and various phenols (like 2,6-dimethylphenol) in the presence of triethylamine and acetonitrile yields 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives. [] This highlights the potential of 2,6-Dimethylbenzothiazole as a building block in organic synthesis.
Q2: Does 2,6-Dimethylbenzothiazole interact with transition metal clusters, and if so, how does it impact their properties?
A2: While the provided abstract lacks specific details, the title "Synthesis, Structure and Reactivity of Electron Deficient Triosmium Cluster Bearing 2,6-Dimethylbenzothiazolide Ligand" [] suggests that 2,6-Dimethylbenzothiazole, or a derivative acting as a ligand, can coordinate with transition metal clusters, specifically triosmium clusters. This interaction likely influences the electronic properties and reactivity of the resulting metal complex. Further investigation into the full text of the research article is needed to explore the specifics of this interaction and its potential applications.
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